molecular formula C17H15F3N2O3S B4430970 1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B4430970
M. Wt: 384.4 g/mol
InChI Key: YIDXUZDGALIPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DFSP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. DFSP has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine works by inhibiting the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. Akt is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. This compound binds to the ATP-binding site of Akt, preventing its activation and downstream signaling. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of Akt, making it a useful tool for studying the Akt signaling pathway. It has also been shown to be effective in a variety of cell types and animal models, indicating its broad applicability. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make its synthesis and purification challenging. Additionally, its potency can make it difficult to use at low concentrations, which may be necessary for certain experiments.

Future Directions

There are several potential future directions for research on 1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the development of new therapeutic agents based on this compound. By modifying the structure of this compound, it may be possible to create more potent and selective inhibitors of Akt, which could be used to treat a variety of diseases. Another area of interest is the study of the downstream effects of Akt inhibition. By understanding the molecular mechanisms by which this compound induces apoptosis and inhibits inflammation, it may be possible to identify new targets for drug development. Finally, the use of this compound in combination with other drugs or therapies may be a promising avenue for future research. By combining this compound with other agents that target different pathways or mechanisms, it may be possible to enhance its anti-tumor or anti-inflammatory effects.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by inhibiting the Akt signaling pathway, which is known to be overactivated in many types of cancer. By blocking this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-12-4-6-13(7-5-12)26(24,25)22-10-8-21(9-11-22)17(23)16-14(19)2-1-3-15(16)20/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXUZDGALIPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.